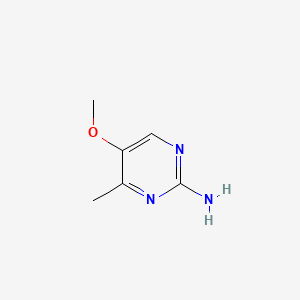
5-Methoxy-4-methylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Kinase Inhibition
5-Methoxy-4-methylpyrimidin-2-amine and its derivatives have been explored for their potential in synthesizing biologically active molecules, particularly as kinase inhibitors. A study highlighted the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, demonstrating the compound's role in creating structures relevant for anticancer agents similar to 5-fluorouracil (5-FU). This research underscores the compound's utility in developing new chemical entities with potential therapeutic applications in cancer treatment (Wada et al., 2012).
Molecular Docking and Antihypertensive Properties
Another significant application is in the treatment of hypertension, where derivatives of this compound, such as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, have been studied. These compounds act as potential I1 imidazoline receptor agonists, offering a new avenue for antihypertensive drug development. Detailed investigation into the molecular structure, vibrational spectroscopy, and quantum mechanical calculations of these compounds provides insights into their biological activity and pharmaceutical potential (Aayisha et al., 2019).
Pharmacological Evaluation
Further pharmacological evaluations have been conducted on aminopyrimidine series, where derivatives of this compound showed promise as partial agonists for 5-HT1A receptors. This exploration contributes to the understanding of the compound's potential in developing treatments for neurological and psychiatric disorders, highlighting its role in the discovery of novel therapeutic agents (Dounay et al., 2009).
Chemical Transformations and Ring Rearrangements
Chemical transformations involving this compound have been studied, showing its versatility in chemical reactions, such as ring transformations and aminations. These studies not only contribute to the field of synthetic chemistry but also open new pathways for creating heterocyclic compounds with varied biological activities (Hertog et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that pyrimidine derivatives have been found to exhibit a wide range of biological activities, which suggests they may interact with multiple targets .
Mode of Action
The exact mode of action of 5-Methoxy-4-methylpyrimidin-2-amine remains unclear due to the lack of specific studies on this compound . Similar compounds have been found to inhibit enzymes such as acetylcholinesterase , suggesting that this compound might interact with its targets in a similar manner.
Propriétés
IUPAC Name |
5-methoxy-4-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-5(10-2)3-8-6(7)9-4/h3H,1-2H3,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFIUTHZJHXEKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1749-71-9 |
Source


|
| Record name | 5-methoxy-4-methylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium;5-[bis[4-[butyl(2-sulfoethyl)amino]phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592618.png)








![3h-Oxazolo[3,4-c]pyrimidine](/img/structure/B592637.png)
